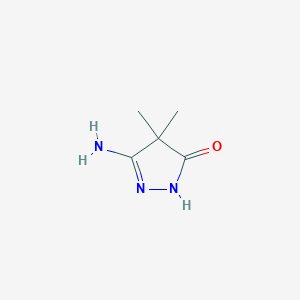

5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one

Description

5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one is a pyrazolone derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its structure includes a 5-amino group and two methyl substituents at the 4-position, which confer unique steric and electronic properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of Schiff bases and coordination complexes with antimicrobial applications .

Properties

IUPAC Name |

3-amino-4,4-dimethyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-5(2)3(6)7-8-4(5)9/h1-2H3,(H2,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPZVKLJDRCVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NNC1=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to facilitate the formation of the pyrazolone ring.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives (from oxidation), hydrazine derivatives (from reduction), and various substituted pyrazolones (from substitution).

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial and Antitumor Activity

Research indicates that pyrazolone derivatives exhibit notable antimicrobial and antitumor properties. The compound has been studied for its efficacy against various pathogens and cancer cell lines. For instance, derivatives of 5-amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one have shown promising results in inhibiting the growth of bacteria and fungi, as well as in inducing apoptosis in cancer cells.

1.2 Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also noteworthy. Studies have demonstrated that it can reduce inflammation markers in biological systems, making it a candidate for developing new anti-inflammatory drugs. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .

1.3 Analgesic Effects

Similar to other pyrazolone derivatives, this compound has been evaluated for analgesic effects. It acts by modulating pain pathways and has been compared favorably against traditional analgesics in various preclinical studies .

Analytical Chemistry Applications

2.1 Colorimetric Sensors

5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one has been utilized in the development of colorimetric sensors for detecting metal ions. The compound's ability to form stable complexes with metal ions allows it to serve as an effective sensor for environmental monitoring and analytical applications .

2.2 Fluorescent Sensors

In addition to colorimetric applications, derivatives of this compound have been employed as fluorescent sensors for detecting specific ions such as aluminum(III). These sensors are valuable in various fields including environmental science and food safety testing .

Material Sciences Applications

3.1 Corrosion Inhibition

The compound exhibits corrosion inhibition properties when used in metal coatings and treatments. Its effectiveness arises from the formation of protective films on metal surfaces, which prevent oxidative damage and degradation .

3.2 Solar Cell Efficiency Improvement

Recent studies have explored the use of pyrazolone derivatives in enhancing solar cell efficiency. By incorporating these compounds into solar cell materials, researchers aim to improve light absorption and energy conversion rates .

Case Studies

Mechanism of Action

The mechanism of action of 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the pyrazolone ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazolone Derivatives

Pyrazolone derivatives exhibit structural diversity based on substituent patterns, which directly impact their chemical behavior and applications. Below is a detailed comparison of 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one with closely related compounds:

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives

Key Differences:

Steric Effects: The 4,4-dimethyl groups in the target compound create significant steric hindrance, reducing nucleophilic attack at the 4-position compared to 4-Aminoantipyrine (which has a single methyl group at position 1 and 5) . The 2-phenyl group in 5-Amino-2-phenyl-2,4-dihydro-pyrazol-3-one enhances π-π stacking interactions in metal complexes, improving antibacterial activity .

Electronic Effects: Electron-donating methyl groups in the target compound increase electron density at the amino group, enhancing its ability to form Schiff bases with aldehydes (e.g., o-phthalaldehyde) . In contrast, 4-Aminoantipyrine’s phenyl group introduces electron-withdrawing effects, altering the electronic environment for condensation reactions .

Antimicrobial Activity: The target compound’s derivatives show moderate antimicrobial activity, while 5-Amino-2-phenyl-2,4-dihydro-pyrazol-3-one forms copper(II) complexes with enhanced efficacy against E. coli and S. aureus due to improved lipophilicity . 4-Aminoantipyrine-based Schiff bases exhibit broader pharmacological profiles, including anti-inflammatory and analgesic properties .

Biological Activity

5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one (CAS No. 98071-42-2) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula for 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one is . Its structure features a pyrazole ring with an amino group and two methyl groups at the 4-position. This unique arrangement contributes to its biological activity.

Biological Activity Overview

Research indicates that 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one exhibits a range of biological activities, including:

1. Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC values indicating effective inhibition of cell growth .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a spectrum of pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

3. Anti-inflammatory Effects

Research has indicated that 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases .

The biological activity of 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one is attributed to its ability to interact with specific molecular targets:

1. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in cancer proliferation pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

2. Receptor Modulation

5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one can bind to various receptors in the body, modulating neurotransmitter activity and potentially leading to therapeutic effects in neurological disorders .

Comparative Studies

A comparative analysis of similar pyrazole derivatives reveals that structural modifications significantly influence biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Hydroxyphenyl)-3-methylpyrazole | Hydroxy substitution | Enhanced anticancer effects |

| 1-(Phenyl)-3-(trifluoromethyl)pyrazole | Trifluoromethyl group | Increased antimicrobial activity |

This table illustrates how variations in chemical structure can optimize pharmacological profiles for specific therapeutic applications.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one:

- Anticancer Study : A study by Wei et al. demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC value of 26 µM .

- Antimicrobial Evaluation : Research conducted by Bouabdallah et al. found that derivatives of this compound showed promising results against HepG2 and P815 cancer cell lines with IC values indicating effective cytotoxicity .

Q & A

Q. What are the recommended synthetic routes for 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation or Vilsmeier-Haack reactions. For example, analogous pyrazolone derivatives are prepared by refluxing intermediates in ethanol, followed by recrystallization from DMF–EtOH (1:1) to improve purity . Optimizing reaction time, solvent polarity, and temperature (e.g., controlled reflux) can enhance yields. Characterization via NMR and IR spectroscopy is critical to confirm structural integrity and monitor byproduct formation .

Q. How can crystallographic data for this compound be obtained and interpreted?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Data collection requires high-resolution diffraction patterns, and hydrogen bonding networks can be analyzed using graph-set notation to identify motifs like rings common in pyrazolone derivatives . ORTEP-III with a GUI is recommended for visualizing thermal ellipsoids and molecular packing .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : and NMR to confirm substituent positions and hydrogen bonding.

- IR : Identify carbonyl (C=O, ~1650–1700 cm) and amino (N–H, ~3300 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.

Cross-validate data with computational tools like Gaussian for vibrational frequency simulations .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental data (e.g., unexpected NMR shifts or crystallographic parameters)?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Perform DFT calculations (B3LYP/6-31G* level) to compare optimized gas-phase structures with experimental geometries. For NMR shifts, use gauge-including atomic orbital (GIAO) methods to account for solvent effects . If crystallographic R-factors exceed 5%, re-examine data for twinning or disorder using SHELXD .

Q. What strategies are effective for analyzing hydrogen-bonding networks in co-crystals or polymorphs of this compound?

Use Mercury or PLATON to generate interaction maps. Graph-set analysis (e.g., Etter’s rules) identifies persistent motifs like chains or rings, which influence solubility and stability. For polymorphs, compare powder XRD patterns with SCXRD data and calculate lattice energy differences using force-field methods (e.g., PIXEL) .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- Chromatography : HPLC or TLC with UV detection to track side products.

- Mass Spectrometry : LC-MS to correlate retention times with molecular weights.

- Mechanistic Studies : Probe reaction pathways via intermediate isolation (e.g., Schiff bases in pyrazolone synthesis) . Adjust stoichiometry or use scavengers (e.g., molecular sieves) to suppress hydrolysis or oxidation.

Q. What advanced techniques validate non-covalent interactions (e.g., π-stacking) in supramolecular assemblies of this compound?

Q. How do steric effects from the 4,4-dimethyl group influence reactivity or crystallinity?

The dimethyl group increases steric hindrance, potentially slowing nucleophilic attacks at the carbonyl position. In crystallography, it may disrupt planar packing, leading to lower symmetry space groups (e.g., ) or higher Z’ values. Compare melting points and solubility with non-methylated analogs to quantify steric impacts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.